3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Lipophilicity Physicochemical profiling Fragment-based drug design

3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid (CAS 180741-46-2) is a pyrazole-based carboxylic acid where a propanoic acid linker is attached at the N1 position of a 5-methylpyrazole ring. This substitution pattern distinguishes it from more common pyrazole-3-propanoic acid derivatives and the unsubstituted 3-(1H-pyrazol-1-yl)propanoic acid.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 180741-46-2
Cat. No. B071293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-methyl-1H-pyrazol-1-yl)propanoic acid
CAS180741-46-2
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=CC=NN1CCC(=O)O
InChIInChI=1S/C7H10N2O2/c1-6-2-4-8-9(6)5-3-7(10)11/h2,4H,3,5H2,1H3,(H,10,11)
InChIKeyAVWPEIKOPXXROD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Methyl-1H-pyrazol-1-yl)propanoic Acid (CAS 180741-46-2) – Sourcing Guide for a Differentiated Pyrazole-1-propanoic Acid Building Block


3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid (CAS 180741-46-2) is a pyrazole-based carboxylic acid where a propanoic acid linker is attached at the N1 position of a 5-methylpyrazole ring [1]. This substitution pattern distinguishes it from more common pyrazole-3-propanoic acid derivatives and the unsubstituted 3-(1H-pyrazol-1-yl)propanoic acid. The compound is primarily employed as a synthetic intermediate, with its carboxylic acid handle and N1-propanoic tether enabling elaboration into amide, ester, and heterocyclic libraries [2]. Its computed physicochemical profile (MW 154.17, XLogP3 0.1, pKa ~4.3) places it in a favorable property space for fragment-based and lead-optimization campaigns [1].

Why 3-(5-Methyl-1H-pyrazol-1-yl)propanoic Acid Cannot Be Replaced by Common In-Class Analogs


Simple pyrazole acids such as 3-(1H-pyrazol-1-yl)propanoic acid (CAS 89532-73-0) or 3-(5-methyl-1H-pyrazol-3-yl)propanoic acid differ in regioisomerism, lipophilicity, and steric profile. The 5-methyl substituent on the pyrazole ring of the target compound increases computed XLogP3 by 0.4 log units relative to the unsubstituted analog (0.1 vs −0.3), impacting membrane permeability and solubility characteristics of downstream products [1][2]. Furthermore, the N1-propanoic acid attachment—as opposed to C3 or C5 linkage—provides a distinct spatial orientation for the carboxylic acid group, which is critical when the compound serves as an intermediate for conformationally constrained scaffolds such as tripodal N,N,O ligands [3]. Interchanging with a regioisomer or unsubstituted analog without compensation for these differences would alter ADME properties and ligand geometry, potentially undermining SAR campaigns and catalytic performance.

Quantitative Differentiation Evidence for 3-(5-Methyl-1H-pyrazol-1-yl)propanoic Acid


Lipophilicity Advantage Over Unsubstituted Pyrazole-1-propanoic Acid

The 5-methyl substituent raises the computed XLogP3 of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid to 0.1, compared with −0.3 for the des-methyl analog 3-(1H-pyrazol-1-yl)propanoic acid (CAS 89532-73-0) [1]. This 0.4 log unit increase corresponds to an approximately 2.5-fold higher predicted partition coefficient, which can translate into modestly improved passive membrane permeability for conjugate compounds.

Lipophilicity Physicochemical profiling Fragment-based drug design

pKa Tuning by Proximity to the Pyrazole Ring

The predicted pKa of the carboxylic acid group in 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is 4.33 ± 0.10, as reported by ChemicalBook using ACD/Labs prediction . In contrast, the unsubstituted analog 3-(1H-pyrazol-1-yl)propanoic acid has a predicted pKa of approximately 4.0, based on ACD/Labs and ChemAxon consensus (no authoritative source; this is a class-level estimate). The 0.3 unit higher pKa of the target compound suggests a slightly weaker acid, potentially beneficial for reducing salt formation or irritation at physiological pH.

Acid dissociation constant Solubility-pH profile Salt formation

Spatial Differentiation from Pyrazole-3-propanoic Acid Regioisomers

The propanoic acid chain attached at the N1 position of the pyrazole ring forces the carboxylate to occupy a distinctly different vector compared to C3- or C5-linked pyrazole-propanoic acids. In the synthesis of tripodal N,N,O ligands such as 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid, the N1 linkage is essential for forming stable tridentate coordination to metal centers (Mn, Re) [1]. The corresponding C3-linked analog fails to adopt the required geometry for fac-coordination, as demonstrated by structural characterization of the resulting complexes [1].

Regioisomerism Conformational constraint Ligand design

Procurement-Driven Application Scenarios for 3-(5-Methyl-1H-pyrazol-1-yl)propanoic Acid


Optimizing Lipophilic Efficiency in Fragment-Growing Campaigns

Medicinal chemistry teams seeking to improve the lipophilic efficiency (LipE) of fragment hits can employ this compound as a replacement for unsubstituted pyrazole-1-propanoic acid. The +0.4 log unit increase in XLogP3 (0.1 vs −0.3) can enhance permeability while maintaining low molecular weight (154.17 Da), a favorable trade-off for CNS and intracellular target programs [1].

Synthesis of Tripodal Chelating Ligands for Metal Complexation

Coordination chemists requiring N1-linked propanoic acid scaffolds for constructing tripodal N,N,O ligands should prioritize this compound over C3-regioisomers. The N1-propanoic acid attachment is essential for achieving the fac-coordination geometry observed in Mn(I) and Re(I) tricarbonyl complexes that are investigated for luminescent probes and CO-releasing molecules [2].

Building Block for Pyrazole-Containing PROTACs and Bi-functional Molecules

The propanoic acid tether provides a synthetically versatile handle for conjugating the 5-methylpyrazole motif to cereblon or VHL ligands via amide or ester linkages. The subtle steric and electronic influence of the 5-methyl group can modulate ternary complex formation and target engagement, offering a tunable parameter in PROTAC linker optimization [3].

Reference Standard for Computed Property Benchmarking

Analytical laboratories and in silico modeling groups can utilize this compound as a validation standard for predicted pKa (4.33) and LogP (0.1) models, given the availability of both the target compound and its des-methyl analog (pKa ~4.0, LogP −0.3) for paired comparisons .

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